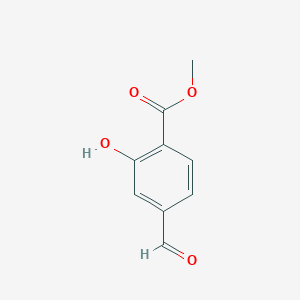

Methyl 4-formyl-2-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-formyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYZSTPHHGRZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616426 | |

| Record name | Methyl 4-formyl-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42137-51-9 | |

| Record name | Methyl 4-formyl-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-formyl-2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Formyl 2 Hydroxybenzoate

Reactivity of the Aldehyde Moiety

The aldehyde functional group is a primary site of chemical reactivity in methyl 4-formyl-2-hydroxybenzoate, undergoing a variety of transformations typical of aromatic aldehydes. These reactions are fundamental to its utility as a building block in the synthesis of more complex molecules.

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is electrophilic in nature and is susceptible to attack by nucleophiles. This classic reactivity of aldehydes is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. bldpharm.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. bldpharm.com

While specific studies on this compound are not extensively documented in publicly available literature, the principles of nucleophilic addition are well-established. For instance, in reactions with Grignard reagents or organolithium compounds, the addition of an alkyl or aryl group to the formyl moiety would be expected, yielding a secondary alcohol upon workup. Similarly, the addition of cyanide ion would lead to the corresponding cyanohydrin. The presence of the electron-donating hydroxyl group and the electron-withdrawing methyl ester group can influence the electrophilicity of the carbonyl carbon, potentially modulating the reaction rates compared to simpler benzaldehydes.

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, a common transformation for aldehydes. nih.gov This reaction converts the formyl group into a carboxyl group, yielding 2-hydroxy-4-(methoxycarbonyl)benzoic acid. Various oxidizing agents can accomplish this transformation. For the related compound, methyl 4-formylbenzoate (B8722198), oxidation to the corresponding carboxylic acid is a known process. amazonaws.com

Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄) under basic conditions, and silver oxide (Ag₂O) in the Tollen's test. The choice of oxidant is crucial to avoid side reactions, such as the hydrolysis of the ester group.

Table 1: Plausible Oxidation Reactions of the Aldehyde Moiety

| Oxidizing Agent | Expected Product | General Conditions |

| Potassium Permanganate (KMnO₄) | 2-hydroxy-4-(methoxycarbonyl)benzoic acid | Basic aqueous solution, followed by acidification |

| Silver Oxide (Ag₂O) | 2-hydroxy-4-(methoxycarbonyl)benzoic acid | Ammoniacal solution (Tollens' reagent) |

| Chromic Acid (H₂CrO₄) | 2-hydroxy-4-(methoxycarbonyl)benzoic acid | Acidic aqueous solution |

Reduction Reactions to Hydroxymethyl Derivatives

The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) to furnish methyl 2-hydroxy-4-(hydroxymethyl)benzoate. This reduction is a key transformation, providing access to a different class of substituted benzyl (B1604629) alcohol derivatives.

A common and selective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). Due to its milder nature compared to other reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ can chemoselectively reduce the aldehyde in the presence of the less reactive methyl ester. Studies on the analogous methyl 4-formylbenzoate have shown that sodium borohydride is effective for this selective reduction.

Table 2: Selective Reduction of the Aldehyde Moiety

| Reducing Agent | Product | Typical Solvent(s) |

| Sodium Borohydride (NaBH₄) | methyl 2-hydroxy-4-(hydroxymethyl)benzoate | Methanol (B129727), Ethanol (B145695) |

| Lithium Aluminum Hydride (LiAlH₄) | 1,4-bis(hydroxymethyl)-2-hydroxybenzene | Tetrahydrofuran, Diethyl ether (would also reduce the ester) |

Condensation Reactions with Amines and Alcohols

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). psu.edunih.govresearchgate.net This reaction involves the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. nih.gov These Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds and coordination complexes. researchgate.net

The general reaction can be represented as: C₉H₈O₄ + R-NH₂ → C₉H₇O₃-N=CH-R + H₂O

Similarly, condensation with alcohols under acidic conditions can lead to the formation of acetals. This reaction is reversible and is typically driven to completion by removing the water formed during the reaction.

Reactivity of the Hydroxyl Group

Hydrogen Bonding Interactions and Their Influence on Reactivity

A key feature of this compound is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen atom of the adjacent formyl group. This interaction forms a stable six-membered ring, which has a profound impact on the molecule's physical and chemical properties.

This intramolecular hydrogen bonding is expected to:

Decrease the acidity of the phenolic proton: Compared to a phenol (B47542) without the ortho-formyl group, the hydrogen bond will make the proton less available for abstraction.

Reduce the electrophilicity of the formyl carbon: The hydrogen bond can be considered as a resonance-assisted hydrogen bond, which delocalizes electron density into the carbonyl group, making the carbon less electron-deficient and therefore less reactive towards nucleophiles.

Influence the orientation of the formyl group: The hydrogen bond locks the formyl group in a planar conformation with the benzene (B151609) ring.

The presence of this intramolecular hydrogen bond can dictate the regioselectivity of certain reactions. For instance, in reactions involving the hydroxyl group, such as etherification or esterification, the reactivity might be lower compared to a phenol where the hydroxyl group is more exposed. This intramolecular interaction is a critical factor to consider when designing synthetic routes involving this molecule. nih.gov

Etherification and Esterification Reactions

The phenolic hydroxyl group in this compound can readily undergo etherification and esterification reactions. These reactions are fundamental in modifying the properties of the molecule and for the synthesis of more complex derivatives.

Etherification involves the conversion of the hydroxyl group into an ether. This is typically achieved by reacting the compound with an alkyl halide or a similar electrophilic species in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophile.

Esterification , on the other hand, converts the hydroxyl group into an ester. This can be accomplished through reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or a catalyst. Alternatively, Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, can be employed, although this method is less common for phenols.

| Reaction Type | Reagent | Product |

| Etherification | Alkyl Halide (e.g., CH₃I) | Methyl 2-methoxy-4-formylbenzoate |

| Esterification | Acyl Chloride (e.g., CH₃COCl) | Methyl 2-acetoxy-4-formylbenzoate |

Reactivity of the Methyl Ester Group

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis of the methyl ester group yields the corresponding carboxylic acid, 4-formyl-2-hydroxybenzoic acid. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is an irreversible process that drives the reaction to completion.

Transesterification involves the exchange of the methoxy (B1213986) group of the ester with another alcohol. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. The use of a large excess of the new alcohol can shift the equilibrium towards the desired product.

| Reaction Type | Reagents | Product |

| Hydrolysis | NaOH, H₂O | 4-Formyl-2-hydroxybenzoic acid |

| Transesterification | R'OH, Acid or Base Catalyst | R'-4-formyl-2-hydroxybenzoate |

Aromatic Ring Functionalization and Substitution Reactions

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The hydroxyl group is an ortho-, para-director, while the formyl and methyl ester groups are meta-directors. The powerful activating and ortho, para-directing effect of the hydroxyl group typically governs the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. The conditions for these reactions must be carefully controlled to avoid side reactions involving the other functional groups.

Exploration of Named Reactions Applicable to this compound

The presence of the aldehyde functional group makes this compound a suitable substrate for a variety of named reactions that are fundamental in carbon-carbon bond formation and the synthesis of complex molecules.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. wikipedia.org In the case of this compound, the aldehyde group readily participates in this reaction. wikipedia.orgbas.bgnih.govresearchgate.net

The reaction is typically catalyzed by a weak base, such as an amine or its salt. wikipedia.org The active methylene (B1212753) compound, which possesses two electron-withdrawing groups, is deprotonated by the base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product. wikipedia.org

| Active Methylene Compound | Catalyst | Product |

| Malononitrile | Piperidine | Methyl 2-hydroxy-4-(2,2-dicyanovinyl)benzoate |

| Diethyl malonate | Pyridine | Diethyl 2-((3-methoxycarbonyl-4-hydroxyphenyl)methylene)malonate |

The Ugi reaction is a four-component reaction that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide in a single step. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is highly convergent and allows for the rapid generation of molecular diversity. organic-chemistry.orgnih.gov this compound can serve as the aldehyde component in the Ugi reaction. wikipedia.orgnih.gov

The reaction mechanism is thought to begin with the formation of an imine from the aldehyde and the amine. organic-chemistry.org This is followed by the addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate, which then undergoes an intramolecular acyl transfer (Mumm rearrangement) to give the final stable α-acylamino amide product. wikipedia.org The reaction is typically exothermic and proceeds rapidly in polar aprotic solvents like DMF, although alcohols such as methanol and ethanol have also been used successfully. wikipedia.org

The versatility of the Ugi reaction allows for the synthesis of a wide array of complex molecules, including peptidomimetics and heterocyclic scaffolds. organic-chemistry.orgnih.gov

Vilsmeier-Haack and Reimer-Tiemann Type Formylations

The introduction of a formyl group onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis, providing a key building block for a vast array of more complex molecules. In the context of synthesizing this compound from its precursor, methyl 2-hydroxybenzoate (also known as methyl salicylate), the Vilsmeier-Haack and Reimer-Tiemann reactions are two classical and powerful methods. These reactions proceed via electrophilic aromatic substitution, where the electron-rich phenolic ring of methyl salicylate (B1505791) attacks a carbon-based electrophile.

The hydroxyl group of methyl 2-hydroxybenzoate is a strong activating group and an ortho-, para-director. Since the ortho-positions are occupied by the hydroxyl and the methyl ester groups, electrophilic substitution is directed to the C4 and C6 positions (para and ortho to the hydroxyl group, respectively). The formation of this compound indicates a preferential attack at the C4 position, which is para to the strongly activating hydroxyl group.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃). organic-chemistry.orgresearchgate.net This reaction is a mild method for formylating electron-rich aromatic compounds. organic-chemistry.orgthieme-connect.de

The mechanism commences with the reaction between DMF and POCl₃ to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. researchgate.net The electron-rich aromatic ring of methyl 2-hydroxybenzoate then attacks this electrophile. The resulting iminium ion intermediate is subsequently hydrolyzed during workup to yield the aldehyde product, this compound. researchgate.net The reaction is generally effective for activated aromatic substrates like phenols and anilines. researchgate.net

Several factors, including temperature and the choice of solvent, can influence the reaction's rate and yield. Polar solvents are generally preferred as they facilitate the formation and reaction of the chloroiminium ion.

| Reagents | Solvent | Temperature (°C) | Yield (%) |

| POCl₃, DMF | Dichloroethane | 70-80 | Moderate |

| SOCl₂, DMF | Acetonitrile (B52724) | 60-70 | Fair |

This table presents typical conditions for Vilsmeier-Haack reactions on activated phenols; specific data for methyl 2-hydroxybenzoate is illustrative.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another key method for the ortho-formylation of phenols, though para-formylation can also occur. wikipedia.orgmychemblog.com It is distinguished by its use of chloroform (B151607) in a basic aqueous solution. wikipedia.orgmychemblog.com The reaction was first reported by Karl Reimer and Ferdinand Tiemann and is effective for various hydroxy-aromatic compounds. wikipedia.orgsynarchive.com

The reaction mechanism begins with the deprotonation of chloroform by a strong base, typically a hydroxide, to form the highly reactive dichlorocarbene (B158193). wikipedia.org The phenol is also deprotonated by the base to form a phenoxide ion, which is more nucleophilic than the neutral phenol. wikipedia.org The electron-rich phenoxide ring then attacks the electron-deficient dichlorocarbene. wikipedia.org This is followed by hydrolysis of the resulting dichloromethyl group to form the aldehyde. wikipedia.org The reaction is typically performed in a biphasic solvent system due to the poor solubility of hydroxides in chloroform, often requiring heating to initiate. wikipedia.org

The regioselectivity of the Reimer-Tiemann reaction is often directed to the ortho position due to an interaction between the dichlorocarbene and the phenoxide oxygen. However, if the ortho positions are blocked or sterically hindered, formylation can occur at the para position. In the case of methyl 2-hydroxybenzoate, the existing substituents at the ortho positions favor the formation of the 4-formyl (para) product.

| Base | Solvent | Temperature (°C) | Isomer Ratio (ortho:para) |

| Sodium Hydroxide | Water/Chloroform | 60-70 | Primarily para |

| Potassium Hydroxide | Ethanol/Chloroform | 65-75 | Primarily para |

This table illustrates general conditions for the Reimer-Tiemann reaction on substituted phenols, leading to the para-formylated product.

Mechanistic Studies of Key Transformations Involving this compound

While specific mechanistic studies focusing exclusively on this compound as a starting material are not extensively documented in the surveyed literature, its chemical reactivity can be understood through the well-established reactions of its constituent functional groups: the aromatic aldehyde, the phenol, and the methyl ester. Key transformations often involve the aldehyde group, which is a versatile handle for the synthesis of more complex structures, particularly heterocycles.

One of the fundamental reactions of the aldehyde group in this compound is its condensation with nucleophiles. For instance, it can react with compounds containing active methylene groups or with amines to form Schiff bases. A documented example is the condensation reaction with 3-hydrazineylideneindolin-2-one to create an isatin–Schiff base ligand. researchgate.net

The mechanism of such condensation reactions typically begins with the nucleophilic attack of the amine (or other nucleophile) on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer step, often facilitated by a catalyst, leading to a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the imine (Schiff base) product. The presence of both an electron-donating hydroxyl group and an electron-withdrawing ester group on the aromatic ring can influence the reactivity of the aldehyde, though detailed kinetic studies for this specific substrate are limited.

Furthermore, the bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde, makes it a suitable precursor for the synthesis of various fused heterocyclic systems. Reactions with bifunctional nucleophiles can proceed via an initial condensation with the aldehyde, followed by an intramolecular nucleophilic attack involving the phenolic hydroxyl group, leading to ring closure. The reactivity of 3-formylchromones, which share some structural similarities, has been extensively studied, revealing pathways to a variety of heterocyclic structures through reactions with different nucleophiles. eurjchem.com While not a direct study of this compound, these investigations provide a mechanistic framework for predicting its behavior in similar synthetic transformations.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design and Synthesis of Methyl 4-formyl-2-hydroxybenzoate Analogues

The design of analogues of this compound is guided by the goal of modulating its physicochemical and biological properties. The synthetic routes to these analogues often leverage the reactivity of the starting scaffold's functional groups. For instance, the phenolic hydroxyl group can undergo O-alkylation, the formyl group can be converted into other functional groups like imines or hydrazones, and the methyl ester can be hydrolyzed and subsequently converted to amides or other esters.

One common approach involves the reaction of the aldehyde group with various amine-containing compounds to form Schiff bases or with hydrazides to produce hydrazones. researchgate.net For example, salicylaldehyde (B1680747), a closely related precursor, is known to react with hydrazides to form salicylaldehyde hydrazones, a class of compounds investigated for their biological activities. nih.gov Similarly, the synthesis of secondary amine derivatives can be achieved by reacting the aldehyde with an aromatic amine to form an imine, which is then reduced. mdpi.com

The synthesis of ester analogues of hydroxybenzoic acids can be achieved through esterification of the carboxylic acid with different alcohols. google.com For the synthesis of analogues of this compound, one could envision starting from 4-formyl-2-hydroxybenzoic acid and esterifying it with a variety of alcohols to generate a library of ester analogues.

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic Structure-Activity Relationship (SAR) investigations are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For the this compound scaffold, SAR studies would typically involve modifying one part of the molecule at a time and observing the effect on a particular biological endpoint.

While specific SAR data for this compound itself is not extensively documented in publicly available literature, we can infer potential SAR trends from studies on analogous structures like salicylaldehyde derivatives. For salicylaldehyde benzoylhydrazone analogues, it has been shown that electron-withdrawing substituents on the benzoyl ring and electron-donating groups on the salicylaldehyde ring increase cytotoxic activity. nih.gov

In another study on salicylaldehyde hydrazones, the presence of a methoxy (B1213986) group on the salicylaldehyde ring was found to result in derivatives with high antiproliferative activity. nih.gov Specifically, a methoxy group at the 5th position led to significant activity against the MCF-7 breast cancer cell line. nih.gov This suggests that modifications to the substitution pattern on the aromatic ring of this compound could significantly impact its bioactivity.

The following table summarizes hypothetical SAR trends for this compound based on findings from related salicylaldehyde derivatives.

| Modification Site | Substituent | Predicted Impact on Bioactivity | Rationale from Analogous Compounds |

| Phenyl Ring | Electron-donating group (e.g., -OCH3) | Increase | Electron donation on the salicylaldehyde ring enhances activity in some hydrazone series. nih.govnih.gov |

| Phenyl Ring | Electron-withdrawing group (e.g., -NO2) | Decrease | Electron donation on the salicylaldehyde ring is preferred for the activity of some analogues. nih.gov |

| Formyl Group | Conversion to Hydrazone | Potential for diverse activities | Hydrazone derivatives of salicylaldehyde exhibit significant antimicrobial and anticancer activities. researchgate.netnih.gov |

| Hydroxyl Group | O-Alkylation | Variable | The free hydroxyl group is often important for activity, but its modification can lead to new properties. |

| Ester Group | Variation of Alkyl Chain | Variable | The size and nature of the alkyl group in the ester can influence solubility and cell permeability. nih.gov |

Rational Design Principles for Modifying Benzoate (B1203000) Scaffolds

The rational design of new molecules based on the benzoate scaffold involves a deep understanding of the target biological system and the application of chemical principles to optimize interactions. A key principle is the use of the benzoate core as a central framework to which various functional groups can be attached to probe the binding pocket of a target protein.

One design strategy is to use the existing functional groups as handles for introducing diversity. For example, the hydroxyl and formyl groups on the this compound scaffold can act as hydrogen bond donors and acceptors, respectively. Rational design would involve placing complementary functionalities on a ligand to enhance binding affinity and specificity.

Another principle is the concept of isosteric replacement, where one functional group is replaced by another with similar steric and electronic properties to improve pharmacokinetic or pharmacodynamic properties. For instance, the ester group could be replaced with an amide to increase metabolic stability.

Identification of Novel Bioactive Derivatives through Chemical Modification

Chemical modification of the this compound scaffold can lead to the discovery of novel derivatives with a wide range of biological activities. The inherent reactivity of its functional groups makes it a versatile starting material for generating chemical libraries.

For example, the condensation of the formyl group with various hydrazides can produce a series of hydrazone derivatives. Studies on salicylaldehyde hydrazones have revealed compounds with potent anticancer and antimicrobial properties. researchgate.netnih.gov This suggests that a library of this compound-based hydrazones could yield novel bioactive agents.

Another avenue for discovering bioactive derivatives is through the synthesis of secondary amines. The reaction of salicylaldehyde with aromatic amines followed by reduction has been shown to produce compounds with antioxidant and anti-inflammatory activities. mdpi.com Applying this synthetic strategy to this compound could lead to the identification of new antioxidants or anti-inflammatory agents.

The following table illustrates some bioactive derivatives that could potentially be synthesized from this compound, based on the activities of analogous structures.

| Derivative Class | Potential Bioactivity | Basis for Activity |

| Hydrazones | Anticancer, Antimicrobial | Known activity of salicylaldehyde hydrazones. researchgate.netnih.gov |

| Secondary Amines | Antioxidant, Anti-inflammatory | Observed in salicylaldehyde-derived secondary amines. mdpi.com |

| Schiff Bases | Various biological activities | Schiff bases are a well-known class of bioactive compounds. |

| Chalcones | Anticancer, Anti-inflammatory | Chalcones derived from hydroxybenzaldehydes often exhibit potent bioactivity. |

Biological and Pharmacological Activities of Methyl 4 Formyl 2 Hydroxybenzoate and Its Derivatives

Antimicrobial and Antifungal Efficacy

Direct studies evaluating the antimicrobial and antifungal efficacy of Methyl 4-formyl-2-hydroxybenzoate are not prominent in the available literature. However, extensive research exists for its structural relative, Methyl 4-hydroxybenzoate (B8730719) (methylparaben). Methylparaben is widely used as a preservative in cosmetics, food, and pharmaceuticals due to its well-established antimicrobial and antifungal properties. atamanchemicals.comnih.gov It is effective against a broad spectrum of molds and yeasts, and to a lesser extent, bacteria. atamanchemicals.com Another related compound, Methyl 4-formylbenzoate (B8722198), which lacks the hydroxyl group of this compound, has also been noted for its antifungal effects. researchgate.net

Specific research on how this compound affects fungal metabolism has not been identified. The mechanism of action for related parabens, like methylparaben, involves the disruption of the cell membrane and intracellular proteins, leading to alterations in the enzymatic activity within microbial cells.

There is no direct evidence to classify this compound as a phytoalexin. However, related compounds are found in plants and are involved in defense mechanisms. Methyl 4-formylbenzoate is produced by plants under biotic stress and functions as a phytoalexin with antifungal properties. researchgate.net Furthermore, Methyl 4-hydroxybenzoate (methylparaben) occurs naturally in various fruits, such as blueberries, and is considered a plant metabolite. atamanchemicals.comnih.gov

Anti-Inflammatory and Neuroprotective Properties

There is a lack of specific studies investigating the anti-inflammatory and neuroprotective properties of this compound. The broader class of hydroxybenzoates has been associated with anti-inflammatory effects. drugbank.com

For the related compound, Methyl 4-hydroxybenzoate (methylparaben), some studies have indicated a potential role as a neuroprotective agent. nih.gov Research has shown it can prevent certain types of motor deficits in mouse models of neurological injury and may have immunomodulatory effects. medchemexpress.com

Anti-Thrombotic Activity and Related Studies

Derivatives of salicylaldehyde (B1680747) and other related phenolic compounds have been explored for their potential to interfere with the processes of thrombosis and platelet aggregation. Thrombosis, the formation of a blood clot inside a blood vessel, is a critical factor in cardiovascular diseases.

One notable example from a related class of compounds is Salvianolic acid A, a water-soluble phenolic acid. Studies have demonstrated its anti-thrombotic and antiplatelet effects both in laboratory settings and in living organisms. nih.gov In vivo studies have shown that Salvianolic acid A can significantly reduce the weight of thrombi in a rat model of arterio-venous shunt. nih.gov This effect is believed to be linked to its ability to inhibit platelet aggregation induced by various agonists. nih.gov

Furthermore, some flavonolignans, which are also phenolic compounds, have been shown to suppress platelet activation and aggregation. nih.gov For instance, silybin, silychristin, and silydianin (B192384) have demonstrated inhibition of platelet aggregation and cyclooxygenase (COX) activity in vitro. nih.gov

Table 1: Anti-Thrombotic Activity of Selected Phenolic Compounds

| Compound | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Salvianolic acid A | Rat arterio-venous shunt model | Significantly reduced thrombus weight. | nih.gov |

| Salvianolic acid A | In vitro platelet aggregation | Inhibited platelet aggregation induced by various agonists. | nih.gov |

| Silybin, Silychristin, Silydianin | In vitro platelet aggregation | Inhibited platelet aggregation and COX activity. | nih.gov |

| Wogonin and Wogonoside | In vitro and in vivo models | Exhibited anticoagulant activity and inhibited fibrin (B1330869) polymerization and platelet aggregation. | nih.gov |

| Kaempferol | In vitro, in vivo, and ex vivo models | Showed potent antithrombotic effects and inhibited platelet activation. | nih.gov |

Enzyme Inhibition Studies (e.g., hDHODH, COX-1, P2Y12 Receptors)

The core structure of this compound, a hydroxybenzoic acid derivative, is a feature found in many compounds that exhibit enzyme inhibitory activity.

For example, certain alkyl hydroxybenzoic acid derivatives have been identified as inhibitors of HIV-1 protease, an essential enzyme for the replication of the virus. nih.gov These compounds were found to act by preventing the dimerization of the protease enzyme. nih.gov

Derivatives of hydroxybenzoic acid have also been investigated as inhibitors of cholinesterases, enzymes that are targets in the management of Alzheimer's disease. frontiersin.orgnih.gov Some of these derivatives have shown potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.org The mechanism of inhibition for the most promising of these compounds was found to be non-competitive. frontiersin.org

While direct inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH), cyclooxygenase-1 (COX-1), or P2Y12 receptors by this compound has not been specifically reported, related salicylaldehyde derivatives have been evaluated for anti-inflammatory activity, which often involves the inhibition of enzymes like COX. mdpi.com

Table 2: Enzyme Inhibition by Hydroxybenzoic Acid Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Alkyl hydroxybenzoic acid esters | HIV-1 Protease | Inhibited enzyme dimerization. | nih.gov |

| Mitochondriotropic hydroxybenzoic acid derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Acted as dual-target inhibitors with some showing high potency. | frontiersin.org |

| Various hydroxybenzoic acids | Acetylcholinesterase (AChE) | Showed varying degrees of inhibitory activity in calorimetric studies. | nih.gov |

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological evaluation of compounds structurally related to this compound typically involves a combination of in vitro and in vivo methodologies to assess their biological activities.

In Vitro Methodologies:

Enzyme Inhibition Assays: These assays are fundamental for determining the inhibitory potential of a compound against a specific enzyme. For instance, the inhibition of cholinesterases by hydroxybenzoic acid derivatives has been evaluated using colorimetric and calorimetric methods. nih.gov Similarly, the activity of compounds against enzymes like COX-1 can be determined by measuring the reduction in enzyme activity in the presence of the test compound. ufc.br

Platelet Aggregation Assays: To evaluate anti-thrombotic potential, the ability of a compound to inhibit platelet aggregation is often tested. This is typically done by treating washed platelets with the compound and then inducing aggregation with an agonist like ADP, thrombin, or arachidonic acid. The degree of aggregation is then measured. nih.gov

Cell-Based Assays: The cytotoxic effects of substituted benzaldehydes have been evaluated against various human cancer cell lines using assays like the MTT assay to determine the concentration at which the compound inhibits cell growth by 50% (IC50). ufc.br

In Vivo Methodologies:

Thrombosis Models: Animal models are crucial for assessing the in vivo efficacy of potential anti-thrombotic agents. A common model is the arterio-venous shunt model in rats, where the formation of a thrombus in an extracorporeal shunt is measured after administration of the test compound. nih.gov

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, in vivo studies are conducted. For example, studies on formyl hydroxyamino derivatives as peptide deformylase inhibitors included pharmacokinetic profiling to assess their potential for further development. nih.gov

Toxicity Studies: The potential toxicity of a compound is a critical aspect of its pharmacological evaluation. This can involve assessing acute toxicity in animal models, such as determining the median lethal dose (LD50). nih.gov

These methodologies provide a framework for the comprehensive pharmacological evaluation of novel compounds, including derivatives of this compound.

Medicinal Chemistry and Drug Discovery Applications

Methyl 4-formyl-2-hydroxybenzoate as a Privileged Scaffold in Drug Design

This compound is considered a privileged scaffold in drug design due to its inherent structural features that allow for interactions with multiple biological targets. This scaffold is a derivative of salicylic (B10762653) acid, a well-known pharmacophore, and contains three key functional groups: a hydroxyl group, a formyl group, and a methyl ester. These groups provide opportunities for a variety of chemical modifications, enabling the synthesis of large and diverse compound libraries. The planarity of the benzene (B151609) ring and the presence of hydrogen bond donors and acceptors make it an ideal candidate for binding to the active sites of enzymes and receptors.

The privileged nature of this scaffold is demonstrated by its presence in a wide array of biologically active molecules. For instance, it is a key component in the synthesis of various heterocyclic compounds, such as coumarins, chromones, and flavonoids, which are known to possess a broad spectrum of pharmacological activities. The reactivity of the formyl and hydroxyl groups allows for the introduction of different substituents and the construction of more complex molecular architectures, leading to compounds with enhanced potency and selectivity.

Strategies for Hit Identification and Lead Optimization

In the realm of drug discovery, the process of identifying a "hit" compound and optimizing it into a "lead" candidate is crucial. This compound and its derivatives have been instrumental in this process. One common strategy involves using this scaffold as a starting material for combinatorial synthesis, where a large number of related compounds are generated and screened for biological activity. High-throughput screening (HTS) of these compound libraries can rapidly identify initial hits.

Once a hit is identified, lead optimization strategies are employed to improve its pharmacological properties. This often involves structure-activity relationship (SAR) studies, where systematic modifications are made to the hit molecule to understand how changes in its structure affect its biological activity. For example, the formyl group of this compound can be converted into other functional groups, such as oximes, hydrazones, or Schiff bases, to explore new interactions with the target protein. Similarly, the hydroxyl and methyl ester groups can be modified to enhance properties like solubility, metabolic stability, and cell permeability.

Development of Therapeutic Agents for Hyperproliferative and Inflammatory Disorders

The this compound scaffold has been extensively utilized in the development of therapeutic agents for hyperproliferative and inflammatory disorders. In the context of cancer, which is characterized by uncontrolled cell proliferation, derivatives of this compound have shown promising anticancer activity. For instance, certain Schiff base derivatives have been found to inhibit the growth of various cancer cell lines. These compounds are thought to exert their effects by inducing apoptosis (programmed cell death) or by inhibiting key enzymes involved in cancer progression.

In the area of inflammatory disorders, the anti-inflammatory properties of salicylates are well-established. Derivatives of this compound have been investigated for their potential to treat conditions like arthritis and inflammatory bowel disease. These compounds can modulate the activity of inflammatory mediators, such as cytokines and prostaglandins, thereby reducing the inflammatory response. The versatility of the scaffold allows for the fine-tuning of the molecule's properties to achieve a balance between anti-inflammatory efficacy and potential side effects.

Applications in Developing New Classes of Trypanocidal Agents

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health problem in Latin America. The development of new, effective, and safe trypanocidal agents is a critical need. Research has shown that derivatives of this compound hold promise as a new class of trypanocidal agents.

Structure-activity relationship studies have been conducted on a series of thiosemicarbazone derivatives of this scaffold. These studies have revealed that the biological activity is highly dependent on the nature of the substituents on the thiosemicarbazone moiety. Certain derivatives have demonstrated potent activity against T. cruzi, with some compounds showing selectivity for the parasite over mammalian cells. The mechanism of action of these compounds is believed to involve the inhibition of essential parasite enzymes, such as cruzain, a key cysteine protease in T. cruzi.

Below is a table summarizing the trypanocidal activity of selected thiosemicarbazone derivatives of this compound.

| Compound | Substituent on Thiosemicarbazone | IC50 (µM) against T. cruzi |

| 1 | Phenyl | 1.2 |

| 2 | 4-Chlorophenyl | 0.8 |

| 3 | 4-Nitrophenyl | 0.5 |

| 4 | 4-Methylphenyl | 1.5 |

IC50 values represent the concentration of the compound required to inhibit the growth of the parasite by 50%.

Integration into Diverse Drug Discovery Programs

The versatility of the this compound scaffold has led to its integration into a wide range of drug discovery programs beyond those already mentioned. Its utility as a building block for more complex molecules makes it a valuable asset in the search for new treatments for various diseases.

Examples of its application in other therapeutic areas include:

Antihypertensive Agents: Derivatives have been explored for their potential to lower blood pressure.

Antiulcer Agents: The scaffold has been used to design compounds that protect the gastric mucosa.

Antipsychotic Agents: Certain derivatives have been investigated for their activity on the central nervous system.

Antiviral Agents: The scaffold has been incorporated into molecules designed to inhibit viral replication.

The ability of this single, relatively simple molecule to serve as a starting point for such a diverse array of potential therapeutic agents underscores its importance in medicinal chemistry. The continued exploration of the chemical space around the this compound scaffold is likely to yield even more novel drug candidates in the future.

Advanced Analytical Methodologies in Research and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including Methyl 4-formyl-2-hydroxybenzoate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Patterns

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of a molecule. For this compound, the chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).

The ¹H NMR spectrum of this compound in a suitable deuterated solvent like CDCl₃ reveals distinct signals for each type of proton. The aromatic protons exhibit complex splitting patterns due to spin-spin coupling, with their chemical shifts influenced by the electron-withdrawing and electron-donating effects of the formyl, hydroxyl, and methyl ester groups. The proton of the aldehyde group (formyl) typically appears at a downfield chemical shift, often in the range of 9-10 ppm. The methyl protons of the ester group will present as a singlet, typically around 3-4 ppm. The phenolic hydroxyl proton signal can be broad and its position may vary depending on concentration and solvent.

In ¹³C NMR spectroscopy, each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbons of the ester and aldehyde groups are characteristically found at the downfield end of the spectrum (typically >160 ppm). The aromatic carbons show signals in the range of approximately 110-160 ppm, with their specific shifts dictated by the attached functional groups. The methyl carbon of the ester group will appear at a much higher field.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 8.0 | 110 - 140 |

| Aldehyde CHO | 9.5 - 10.5 | 185 - 195 |

| Ester OCH₃ | 3.8 - 4.0 | 50 - 55 |

| Phenolic OH | Variable | N/A |

| Ester C=O | N/A | 165 - 175 |

| Aromatic C-O | N/A | 155 - 165 |

| Aromatic C-CHO | N/A | 130 - 140 |

| Aromatic C-COOCH₃ | N/A | 120 - 130 |

Note: These are predicted ranges and actual values may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to determine their relative positions on the benzene (B151609) ring. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms (¹J C-H coupling). It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for each aromatic proton would show a cross-peak with the signal of the carbon atom to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J C-H and ³J C-H couplings). youtube.com HMBC is crucial for piecing together the molecular structure by identifying longer-range connectivities. youtube.com For example, the methyl protons of the ester group would show a correlation to the ester carbonyl carbon, and the aldehyde proton would show correlations to nearby aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. uni.lu The monoisotopic mass of this compound (C₉H₈O₄) is 180.04225 Da. uni.lu HRMS can confirm this mass with high accuracy, typically to within a few parts per million, which is a key piece of data for confirming the identity of the synthesized compound.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion Species | Predicted m/z |

| [M+H]⁺ | 181.04953 |

| [M+Na]⁺ | 203.03147 |

| [M-H]⁻ | 179.03497 |

Data sourced from PubChem. uni.lu

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule might include the loss of the methoxy (B1213986) group (-OCH₃), the formyl group (-CHO), or the entire ester group (-COOCH₃).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency (wavenumber), which corresponds to the energy of a specific vibrational mode of the bonds within that group.

For this compound, the IR spectrum would exhibit several key absorption bands:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

A sharp, strong absorption band around 1680-1720 cm⁻¹ for the C=O stretching vibration of the ester carbonyl group.

Another distinct C=O stretching band for the aldehyde carbonyl group, typically found in the range of 1670-1700 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C-O stretching vibrations for the ester and phenol (B47542) groups would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

This compound, with its aromatic ring and conjugated carbonyl groups, is expected to show strong UV absorption. The electronic transitions are typically π → π* and n → π* transitions. The benzene ring and the carbonyl groups act as chromophores. The presence of the hydroxyl and formyl groups as substituents on the aromatic ring will influence the position and intensity of the absorption bands. It is anticipated that this compound will exhibit absorption maxima in the UV region, likely with multiple bands corresponding to the different electronic transitions within the conjugated system. researchgate.net

X-ray Crystallography and Crystal Structure Determination

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While specific crystal structure data for "this compound" is not widely published, the analysis of closely related compounds, such as "methyl 4-hydroxybenzoate" (methyl paraben), illustrates the power of this technique. nih.govkaust.edu.sa

Single crystal X-ray diffraction is a powerful technique for the unambiguous determination of molecular structures. nih.gov For this method, a single crystal of the compound is grown, which can be achieved by methods like slow evaporation of a solvent. researchgate.net This crystal is then mounted on a diffractometer and irradiated with a focused X-ray beam. researchgate.net The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure, providing precise atomic coordinates, bond lengths, and bond angles. researchgate.netmdpi.com

In a study on the related compound "methyl 4-hydroxybenzoate (B8730719)," single crystals were obtained from an ethanol (B145695) solution and analyzed at a low temperature of 120 K. nih.govkaust.edu.sa The analysis revealed that this compound crystallizes in the monoclinic crystal system with the space group Cc. nih.gov The unit cell parameters were determined as a = 12.9874(7) Å, b = 17.2522(7) Å, c = 10.8435(5) Å, and β = 119.225(2)°. nih.gov Such detailed data provides unequivocal proof of the molecular structure.

Table 1: Illustrative Crystal Data for the Analogous Compound Methyl 4-hydroxybenzoate This table presents data for a related compound to demonstrate the type of information obtained from single crystal X-ray diffraction.

| Parameter | Value |

| Compound | Methyl 4-hydroxybenzoate |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 12.9874(7) |

| b (Å) | 17.2522(7) |

| c (Å) | 10.8435(5) |

| β (°) | 119.225(2)° |

| Temperature (K) | 120 |

Source: nih.gov

Beyond individual molecular geometry, X-ray diffraction data allows for a thorough analysis of how molecules are arranged in the crystal lattice, a study known as crystal packing. kaust.edu.sa This packing is governed by various intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net Understanding these interactions is crucial as they influence the material's physical properties.

For "methyl 4-hydroxybenzoate," the crystal structure is characterized by extensive O-H⋯O hydrogen bonds, which connect the molecules into one-dimensional chains. nih.gov The structure contains three crystallographically independent molecules in the asymmetric unit, which form a 3D framework. nih.govkaust.edu.sa Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify intermolecular contacts. kaust.edu.sa This analysis helps in detailing the nature and extent of interactions that stabilize the crystal structure. nih.gov In other aromatic compounds, packing can be influenced by interactions like π-π stacking between aromatic rings and halogen bonds, depending on the substituents present. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for separating components of a mixture and assessing the purity of a compound. Various chromatographic methods are employed in the analysis of aromatic compounds like "this compound" and its isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical and chemical compounds. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (like C8 or C18) and the mobile phase is a polar aqueous-organic mixture, is particularly common. researchgate.net

The isomer "Methyl 4-formylbenzoate" can be analyzed using a reversed-phase HPLC method with a mobile phase containing acetonitrile (B52724) and water, with phosphoric acid added. sielc.com Similarly, a validated RP-HPLC method for determining "methyl 4-hydroxybenzoate" uses a C8 column and a mobile phase of methanol (B129727) and water (45:55 v/v) adjusted to a pH of 4.8, with UV detection at 254 nm. researchgate.net Under these conditions, a retention time of 5.34 minutes was achieved. researchgate.net The selection of the mobile phase composition is critical and is optimized based on peak shape, run time, and resolution. researchgate.net These methods are valuable for routine quality control to ensure purity and quantify the compound in various samples. nih.gov

Table 2: Example RP-HPLC Conditions for Related Benzoate (B1203000) Compounds

| Parameter | Methyl 4-hydroxybenzoate | Methyl 4-formylbenzoate (B8722198) |

| Stationary Phase | C8 (L7Supelco) | C18 (Newcrom) |

| Mobile Phase | Methanol:Water (45:55 v/v), pH 4.8 | Acetonitrile, Water, Phosphoric Acid |

| Detection | UV at 254 nm | UV |

| Flow Rate | 1.0 mL/min | Not Specified |

| Retention Time | 5.34 min | Not Specified |

Source: researchgate.netsielc.com

For enhanced sensitivity and specificity, HPLC systems are often coupled with a mass spectrometer (MS). LC-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This allows for the identification of compounds based on both their retention time and their mass-to-charge ratio (m/z). nih.gov For applications requiring MS detection, mobile phase additives like phosphoric acid are often replaced with volatile alternatives like formic acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. sielc.comnih.gov A UPLC method was developed for the determination of "methyl 4-hydroxybenzoate," employing a gradient elution with a mixture of methanol and water. researchgate.net NanoUPLC systems coupled with high-resolution mass spectrometers like an LTQ Orbitrap have been used to identify metabolites of 4-hydroxybenzoates, demonstrating the technique's utility in complex sample analysis. nih.gov

Elemental Analysis and Other Complementary Techniques

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (like carbon, hydrogen, and oxygen) in a compound. This data is used to verify the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For "this compound," the molecular formula is C₉H₈O₄, corresponding to a molecular weight of approximately 180.16 g/mol . americanelements.commyskinrecipes.com This composition dictates the expected results from an elemental analysis.

Table 3: Elemental and Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Carbon (%) | 59.99% |

| Hydrogen (%) | 4.48% |

| Oxygen (%) | 35.53% |

Source: Calculated from formula C₉H₈O₄ americanelements.commyskinrecipes.com

Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also crucial for the complete characterization of the molecule, providing detailed information about the connectivity of atoms and the functional groups present.

Emerging Applications and Future Research Directions

Role in Advanced Materials Science and Polymer Chemistry

While extensive research on the direct integration of Methyl 4-formyl-2-hydroxybenzoate into polymers is still emerging, its molecular structure offers significant potential. The presence of multiple functional groups allows it to act as a versatile monomer or cross-linking agent in the synthesis of novel polymers. The hydroxyl and formyl groups can participate in condensation polymerization reactions to form specialized polyesters or phenolic resins. These polymers could exhibit enhanced thermal stability, specific optical properties, or tailored surface characteristics.

Future research may focus on leveraging this compound for the creation of:

High-Performance Resins: Incorporating this molecule into phenolic or epoxy resins could enhance their adhesive properties and thermal resistance.

Functional Polymers: The aldehyde group can be modified post-polymerization to attach other molecules, leading to functional materials for sensing, catalysis, or separation applications.

Metal-Organic Frameworks (MOFs): The carboxylate and hydroxyl groups are ideal ligands for coordinating with metal ions, suggesting its use as an organic linker in the synthesis of novel MOFs with potential applications in gas storage and catalysis.

Potential in Agrochemicals and Crop Protection Research

The development of new and effective agrochemicals is a critical area of research. Chemical suppliers explicitly market this compound as a heterocyclic building block for agrochemical research. chemicalbook.com Its structure serves as a valuable scaffold for the synthesis of more complex molecules with potential herbicidal, fungicidal, or insecticidal properties. The salicylaldehyde (B1680747) moiety is a known pharmacophore in various biologically active compounds, suggesting that derivatives of this compound could interact with biological targets in pests and pathogens. Research in this area is likely focused on creating libraries of derivative compounds to screen for new crop protection agents.

Use as Fluorescent Probes for Biological Imaging

Small-molecule fluorescent probes are powerful tools for visualizing biological processes in real-time. researchgate.net The core of this compound, a salicylaldehyde derivative, is a common structural motif in many fluorophores. The combination of an electron-donating hydroxyl group and an electron-withdrawing formyl group can give rise to intramolecular charge transfer (ICT) characteristics, which are often associated with fluorescence.

The aldehyde group is particularly useful as a reactive site for designing reaction-based probes. researchgate.net It can be engineered to react selectively with specific analytes (e.g., enzymes, reactive oxygen species, or metal ions) in a biological system. This reaction would alter the electronic structure of the molecule, leading to a detectable change in fluorescence (e.g., "turn-on" or "turn-off" signaling). Future work could involve modifying this scaffold to create probes for specific diagnostic imaging applications. researchgate.net

Strategic Importance in Academia-Industry Collaborations and Patent Landscape

The availability of this compound from numerous chemical suppliers, who offer services ranging from custom synthesis to bulk manufacturing, indicates a strong link between academic research and industrial application. google.comleyan.com Companies position this compound as a key intermediate for both research and larger-scale production, highlighting its role in the supply chain for developing new technologies. google.com

The strategic importance of this compound is underscored by its appearance in the patent literature. For example, a patent for a novel series of GluN2C-selective potentiators explicitly details the synthesis of this compound as a key intermediate (compound 35). amazonaws.com This demonstrates its value in the development of proprietary, high-value chemical entities for the pharmaceutical industry. The existence of such patents indicates active industrial research and development built upon this specific molecular framework, protecting intellectual property while signaling areas of commercial interest.

Untapped Therapeutic Avenues and Novel Target Identification

This compound is a valuable starting material for the discovery of new therapeutic agents. Its utility is not just theoretical; it has been practically applied in the search for novel drugs. As documented in a patent for new neurological therapies, the compound was synthesized as a precursor to a series of molecules designed to be selective potentiators of the GluN2C NMDA receptor subtype. amazonaws.com This receptor is a target for treating conditions like schizophrenia and other cognitive disorders.

The successful use of this compound as a scaffold in this context opens up numerous other therapeutic possibilities. By modifying its functional groups, medicinal chemists can generate diverse libraries of new chemical entities for screening against a wide range of biological targets. This makes this compound a strategically important platform for identifying novel drug candidates and exploring previously untapped therapeutic pathways.

Green Chemistry Principles in the Synthesis and Application of this compound

Evaluating the synthesis of chemical compounds through the lens of green chemistry is essential for sustainable development. researchgate.net One documented synthesis of this compound involves the ozonolysis of Methyl 2-hydroxy-4-vinylbenzoate. amazonaws.com While effective, this specific pathway presents several challenges from a green chemistry perspective:

Use of Hazardous Substances: Ozone (O₃) is a highly reactive and toxic gas, requiring specialized equipment for safe generation and handling. The reaction is performed in Dichloromethane (B109758) (DCM), a chlorinated solvent with significant environmental and health concerns.

Energy Inefficiency: The ozonolysis step requires cooling the reaction to -78 °C, which is energy-intensive, especially at an industrial scale. amazonaws.com

Future research could focus on developing greener synthetic routes. This might include using catalytic, solvent-free methods or employing enzymes to achieve the desired chemical transformations under milder, more environmentally benign conditions, aligning with the core principles of preventing waste and avoiding hazardous substances. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the field of chemical and drug discovery. orscience.runeliti.com For a scaffold like this compound, these computational tools offer immense potential to accelerate research and development.

Key applications include:

Predictive Modeling: AI algorithms can be trained on large datasets to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives based on this core structure. mdpi.comnih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as binding affinity to a particular protein target. researchgate.net

Synthetic Route Prediction: ML can analyze vast chemical reaction databases to predict the most efficient and highest-yielding synthetic pathways to new derivatives, potentially identifying greener and more cost-effective methods. neliti.com

By leveraging AI and ML, researchers can more rapidly explore the chemical space around this compound, accelerating the discovery of new materials, agrochemicals, and therapeutics. mdpi.com

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-formyl-2-hydroxybenzoate, and how can regioselectivity be ensured?

Methodological Answer:

this compound can be synthesized via a two-step strategy involving protection of the hydroxyl group followed by esterification and formylation .

- Step 1: Protection of the 2-hydroxy group : Use benzyl chloride or similar protecting agents under basic conditions (e.g., anhydrous K₂CO₃) in a polar aprotic solvent like methylethylketone. This prevents unwanted side reactions during subsequent steps .

- Step 2: Esterification and formylation : React 4-formylbenzoic acid with methanol and SOCl₂ as an activating agent to yield methyl 4-formylbenzoate. Ensure reflux conditions (1–2 hours) and catalytic DMF for optimal yield (87% reported for analogous esters) .

- Deprotection : Remove the benzyl group via hydrogenolysis or acidic conditions to regenerate the 2-hydroxy group.

Key Considerations : Monitor regioselectivity using TLC and NMR to confirm the absence of over-formylation or ester hydrolysis byproducts .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Confirm substitution patterns and functional groups. For example:

- Formyl proton : A singlet at δ ~10.06 ppm (¹H NMR).

- Ester methyl group : A singlet at δ ~3.93 ppm (¹H NMR) and δ ~51.7 ppm (¹³C NMR) .

- IR Spectroscopy : Identify carbonyl stretches (C=O ester: ~1724 cm⁻¹; formyl C=O: ~1707 cm⁻¹) and hydroxyl O–H (broad ~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-Q-TOF for [M+H]⁺ or [M+Na]⁺ ions) .

Advanced Tip : Use deuterated solvents (e.g., CD₃OD) to avoid interference from residual protons in NMR analysis .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry.

- Structure Refinement : Use programs like SHELXL for small-molecule refinement. Key parameters include:

- Validation : Cross-check against spectroscopic data to resolve discrepancies (e.g., unexpected torsional angles due to steric hindrance) .

Advanced: What strategies mitigate challenges in reactivity studies involving the formyl and hydroxyl groups?

Methodological Answer:

- Selective Protection : Use temporary protecting groups (e.g., benzyl for hydroxyl) to direct reactivity toward the formyl group. For example:

- Reductive amination : React the formyl group with amines (e.g., piperidin-3-ol) using NaBH₃CN/ZnCl₂ in methanol to synthesize Schiff base derivatives .

- Acid/Base Sensitivity : Avoid strong acids/bases to prevent ester hydrolysis. Use mild conditions (pH 6–8) for reactions involving the hydroxyl group .

Data Cross-Validation : Monitor reaction progress via HPLC or LC-MS to detect intermediates or degradation products .

Advanced: How can impurities in this compound be quantified and controlled?

Methodological Answer:

- Chromatographic Methods :

- Source Identification : Trace impurities (e.g., residual benzyl chloride from protection steps) via GC-MS or comparative NMR .

Advanced: How should researchers address contradictory spectral or crystallographic data?

Methodological Answer:

- Multi-Technique Validation : Combine NMR, IR, and HRMS to resolve ambiguities. For example, an unexpected ¹H NMR signal could arise from tautomerism or solvent interactions .

- Computational Modeling : Optimize geometry using DFT calculations (e.g., Gaussian 09) and compare simulated IR/Raman spectra with experimental data .

- Peer Validation : Submit crystallographic data to repositories (e.g., CCDC) for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.